molecular formula C24H28N6O4S B11201292 N-cyclopropyl-1-(6-{2-[(3-methoxybenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

N-cyclopropyl-1-(6-{2-[(3-methoxybenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B11201292
M. Wt: 496.6 g/mol
InChI Key: IELDJAXJRMFSSJ-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the cyclopropyl and methoxyphenyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production also requires adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other thiazolopyrimidine derivatives, which may also exhibit interesting biological activities.

    Other piperidine derivatives: Compounds with a piperidine ring often have diverse pharmacological properties and can serve as useful scaffolds in drug design.

Uniqueness

The uniqueness of N-CYCLOPROPYL-1-[6-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H28N6O4S

Molecular Weight

496.6 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H28N6O4S/c1-34-18-4-2-3-15(11-18)12-25-19(31)13-30-14-26-21-20(23(30)33)35-24(28-21)29-9-7-16(8-10-29)22(32)27-17-5-6-17/h2-4,11,14,16-17H,5-10,12-13H2,1H3,(H,25,31)(H,27,32)

InChI Key

IELDJAXJRMFSSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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